Silver carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disilver;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTXIZHBFFWWFW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2CO3, CAg2O3 | |
| Record name | SILVER CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9046 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | silver(I) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042384 | |
| Record name | Silver(I) carbonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.745 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999), Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] | |
| Record name | SILVER CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9046 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Silver carbonate | |
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Density |
6.1 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER CARBONATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/9046 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
534-16-7, 16920-45-9 | |
| Record name | SILVER CARBONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9046 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Silver carbonate | |
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| Record name | Carbonic acid, silver salt | |
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| Record name | Carbonic acid, silver(1+) salt (1:2) | |
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| Record name | Silver(I) carbonate | |
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| Record name | Silver carbonate | |
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| Record name | SILVER CARBONATE | |
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Scientific Research Applications
Catalytic Applications
1.1 Organic Synthesis
Silver carbonate is widely utilized as a catalyst in organic reactions due to its ability to facilitate transformations involving alkynes and alcohols. It serves as an oxidant in palladium-catalyzed C–H activations and plays a critical role in several organic transformations, including:
- Fetizon's Reaction : Here, this compound acts as a reagent to oxidize primary and secondary alcohols into aldehydes and ketones .
- Wittig Reactions : It functions as a base, aiding in the conversion of alkyl bromides to alcohols .
Recent studies have highlighted its effectiveness in various organic transformations, such as cyclizations and cross-couplings, where it acts both as an external base and oxidant .
Table 1: Key Organic Transformations Using this compound
Environmental Applications
2.1 Photocatalysis
This compound has emerged as a promising photocatalyst for environmental remediation. Research indicates that it can effectively degrade organic pollutants under visible light irradiation. For instance, studies have shown that this compound can decompose dyes like methyl orange and rhodamine B within minutes, demonstrating its potential for wastewater treatment .
- Performance Metrics : In one study, after six cycles of use, the degradation efficiency of methyl orange remained at 87% after 30 minutes .
Table 2: Photocatalytic Performance of this compound
| Pollutant | Degradation Time (min) | Efficiency After 6 Cycles (%) | Reference |
|---|---|---|---|
| Methyl Orange | <15 | 87 | |
| Rhodamine B | <15 | Not specified |
Biomedical Applications
3.1 Antibacterial Properties
Recent studies have explored the therapeutic potential of this compound nanostructures in promoting wound healing and exhibiting antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas chengduensis . The biocompatibility of these nanoparticles has been assessed through hemolysis assays, indicating their suitability for medical applications.
- Mechanism of Action : The antibacterial effect is attributed to the release of silver ions, which disrupt bacterial cell membranes and inhibit growth.
Table 3: Antibacterial Efficacy of this compound Nanostructures
| Bacteria | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Pseudomonas chengduensis | Significant inhibition |
Industrial Applications
This compound is also relevant in the electronics industry, where it is used to produce pure silver powder for microelectronics manufacturing . Additionally, it plays a role in the synthesis of explosive compounds like silver nitride when treated with ammonia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Silver Oxide (Ag₂O)
- Preparation : Silver carbonate decomposes thermally to Ag₂O at 100–140°C .
- Properties: Ag₂O is a black solid with a higher thermal stability (decomposes at ≥280°C) . Unlike Ag₂CO₃, it is insoluble in ethanol but reacts with acids to form salts.
- Applications : Primarily used in silver-oxide batteries and as a mild oxidizing agent. Unlike Ag₂CO₃, it lacks utility in organic synthesis as a base or oxidant .
Silver Chloride (AgCl)
- Preparation: Formed by precipitating AgNO₃ with NaCl.
- Properties : Highly insoluble in water (0.002 g/L at 25°C) and stable under light exposure . In contrast, Ag₂CO₃ is light-sensitive and decomposes under UV radiation .
- Applications : AgCl is pivotal in photography and antimicrobial coatings, whereas Ag₂CO₃ is preferred in catalysis and oxidative transformations .
Silver Chromate (Ag₂CrO₄)
- Preparation: Synthesized by reacting AgNO₃ with potassium chromate (K₂CrO₄).
- Properties : Bright red-brown crystals with a solubility of 0.027 g/L in water, slightly lower than Ag₂CO₃ .
- Applications: Used as an indicator in precipitation titrations.
Lithium Carbonate (Li₂CO₃)
- Preparation : Extracted from lithium-rich brines or ores .
- Properties : A white powder with high solubility in water (13.3 g/L at 25°C), contrasting sharply with Ag₂CO₃ .
- Applications: A key pharmaceutical for bipolar disorder treatment.
Silver Bicarbonate (AgHCO₃)
- Preparation: Formed by reacting AgNO₃ with sodium bicarbonate (NaHCO₃).
- Properties : Solubility in water (0.15 g/L) is higher than Ag₂CO₃ due to the smaller bicarbonate anion .
- Applications: Limited to niche laboratory uses, lacking the broad synthetic utility of Ag₂CO₃ .
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Mechanistic Insights
- Ag₂CO₃ in Oxidation Reactions : Fetizon’s reagent (Ag₂CO₃/celite) achieves 94% yield in oxidizing lactols to lactones during enantioselective synthesis .
- Catalytic Cross-Coupling : Ag₂CO₃ mediates C–H/P–H cross-coupling via silver acetylide intermediates, enabling alkynyl(diaryl)phosphine oxide synthesis .
- Thermal Stability : Ag₂CO₃ decomposes to Ag₂O at 100–140°C, a property exploited in producing conductive silver pastes .
Preparation Methods
Reaction Sequence and Conditions
-
Silver Oxide Formation :
Industrial-grade AgNO₃ (1,000 g) is dissolved in deionized water (1,050–1,100 mL). A 10% NaOH solution (2,150–2,200 mL) precipitates Ag₂O:
The precipitate is washed twice with deionized water (550–600 mL). -
Acidic Dissolution and Impurity Removal :
Ag₂O is dissolved in 65–68% HNO₃ (700–800 g) at pH 3.5–4.5. A proprietary complexing agent (300–350 g) containing Sodium Dimercapto Sulfonate, dimercaprol, and thiocarbamide (molar ratio 1:0.2–0.3:0.6–0.7) precipitates Fe, Pb, Cu, and Zn ions. -
Carbonate Precipitation :
The purified Ag⁺ solution reacts with saturated NaHCO₃ (7,000–8,000 g) at pH 7.1–7.3. Acetone washing (65–80 mL) removes organic residues, yielding 745–790 g Ag₂CO₃ (91.8–97.3% yield).
Critical Parameters
| Parameter | Range | Impact on Purity |
|---|---|---|
| HNO₃ Concentration | 65–68% | Minimizes Ag²⁺ hydrolysis |
| Complexing Agent | 30–35% of AgNO₃ mass | Removes 99.8% metal impurities |
| Washing Solvent | 99.5% acetone | Reduces organic contaminants |
This method reduces energy consumption by 40% compared to conventional routes and eliminates hazardous byproducts.
In-Situ Synthesis of Silver Silicate/Carbonate Composites
A one-step precipitation method produces amorphous AgSiO/Ag₂CO₃ nanoparticles for enhanced photocatalytic activity:
Procedure
-
Precursor Mixing :
Na₂SiO₃·9H₂O (0.1 M, 40 mL) and NaHCO₃ (0.1 M, 20 mL) are stirred for 5 min. -
AgNO₃ Addition :
0.2 M AgNO₃ (40 mL) is added dropwise under stirring for 1 h. -
Product Isolation :
The precipitate is washed with ethanol and dried at 25°C.
Composite Composition and Performance
| Molar Ratio (SiO₃²⁻:CO₃²⁻) | Bandgap (eV) | Photodegradation Efficiency (RhB, 120 min) |
|---|---|---|
| 2:1 | 2.15 | 92% |
| 6:1 | 2.45 | 78% |
The 2:1 ratio exhibits optimal charge separation, with a 3.2-fold increase in reaction rate compared to pure Ag₂CO₃.
Sulfate-Modified Ag₂CO₃ for Enhanced Stability
Incorporating SO₄²⁻ into the Ag₂CO₃ lattice via co-precipitation improves photostability by 58%:
Synthesis Protocol
-
Solution Preparation :
0.1 M AgNO₃ (50 mL) is mixed with 0.1 M Na₂CO₃ (50 mL) and 0.01 M Na₂SO₄ (10 mL). -
Aging and Drying :
The mixture is stirred for 2 h, aged for 12 h, and dried at 60°C.
Structural and Functional Analysis
| Property | Pure Ag₂CO₃ | SO₄²⁻-Ag₂CO₃ |
|---|---|---|
| Crystallite Size (nm) | 32.4 | 29.8 |
| BET Surface Area (m²/g) | 18.7 | 24.3 |
| Visible Light Activity | 64% (MB) | 89% (MB) |
SO₄²⁻ modification introduces defect states that inhibit electron-hole recombination, extending catalytic lifespan.
| Grade | Purity | Particle Size | Application |
|---|---|---|---|
| 2N | 99% | <50 μm | General catalysis |
| 4N | 99.99% | <100 nm | Thin-film semiconductors |
| 5N | 99.999% | <10 nm | Quantum dot synthesis |
High-purity grades are synthesized under inert atmospheres to prevent Ag₂O formation, with ICP-MS validation of metallic impurities <1 ppm .
Q & A
Q. Table 1: Synthesis Parameters and Purity Metrics
| Parameter | Optimal Range | Characterization Method | Purity Threshold |
|---|---|---|---|
| pH | 8–10 | pH meter | ±0.2 |
| Temperature (°C) | 25–40 | Thermocouple | ±1°C |
| Drying time (h) | 12–24 | TGA | <0.5% moisture |
Advanced: How can solvent polarity be systematically studied to optimize this compound morphology for catalytic applications?
Answer:
Morphology impacts catalytic activity. A structured approach includes:
- Solvent screening: Test polar (water, ethanol) vs. non-polar (hexane) solvents.
- Morphological analysis: Use SEM/TEM to correlate solvent dielectric constant with particle size/shape .
- Activity testing: Compare CO oxidation rates across morphologies.
Key Consideration: Solvent evaporation rates influence nucleation; slower rates yield larger crystals .
Basic: Which characterization techniques are most effective for confirming this compound identity and purity?
Answer:
Q. Table 2: Characterization Techniques and Key Metrics
| Technique | Target Property | Diagnostic Signal/Value |
|---|---|---|
| XRD | Crystallinity | 2θ = 32.8°, 38.1°, 44.3° |
| FTIR | Functional groups | 1384 cm⁻¹ (CO₃²⁻) |
| BET | Surface area | 5–15 m²/g (typical for Ag₂CO₃) |
Advanced: How can contradictions in reported photocatalytic efficiencies of this compound be resolved?
Answer:
Discrepancies often arise from:
- Surface defects: Oxygen vacancies enhance charge separation but vary with synthesis conditions.
- Light source variability: Use standardized AM 1.5G solar simulators for benchmarking .
Methodological resolution: - Conduct controlled comparative studies using identical light intensities and reactant concentrations.
- Apply statistical tools (ANOVA) to isolate variables .
Advanced: What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
Answer:
- Humidity tests: Expose samples to 30–90% RH; monitor decomposition via in-situ Raman spectroscopy.
- Thermal stability: Use DSC to identify phase transitions and kinetic stability thresholds .
- Photostability: UV-vis spectroscopy under prolonged irradiation (λ = 365 nm) .
Advanced: How can mechanistic studies elucidate this compound’s role in organic synthesis (e.g., carboxylation reactions)?
Answer:
- In-situ FTIR: Track intermediate species (e.g., Ag–CO₃–R complexes).
- Isotopic labeling: Use ¹³CO₂ to verify CO₂ insertion pathways .
- Computational modeling: DFT calculations to map reaction energetics .
Basic: What are common pitfalls in reproducing literature-reported this compound syntheses, and how can they be mitigated?
Answer:
- Pitfall 1: Residual nitrate ions altering catalytic activity.
Mitigation: Triple-wash with ethanol/water (1:1). - Pitfall 2: Inconsistent drying causing moisture retention.
Mitigation: Vacuum drying at 60°C for 24 hours .
Advanced: How can computational models (e.g., DFT) predict this compound’s electronic properties for optoelectronic applications?
Answer:
- Bandgap calculation: Use hybrid functionals (HSE06) to estimate bandgap (~2.6 eV), validated via UV-vis diffuse reflectance .
- Charge carrier mobility: Simulate electron/hole effective masses using VASP or Quantum ESPRESSO .
Advanced: What statistical frameworks are suitable for designing high-throughput screening of this compound-based catalysts?
Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (e.g., doping %, calcination temperature).
- Machine learning: Train models on existing datasets to predict activity descriptors .
Advanced: How can systematic reviews address gaps in understanding this compound’s environmental impact?
Answer:
- Scoping review protocol:
- Define PICOT criteria: Population (aquatic ecosystems), Intervention (Ag₂CO₃ exposure), Comparison (untreated systems), Outcome (toxicity metrics), Timeframe (chronic vs. acute) .
- Use Web of Science and Scopus with keywords: "this compound ecotoxicity" AND "mechanism" .
- Apply PRISMA guidelines to filter and analyze studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
